molecular formula C21H20BrNO4S B13827843 Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13827843
M. Wt: 462.4 g/mol
InChI Key: MHQYJIDSSLKVOK-UHFFFAOYSA-N
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Description

Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam-derived compound featuring a bicyclic core structure with a sulfur atom (thia group) and a bromine substituent at position 4. Its molecular formula is C₂₉H₂₈N₂O₆S, as confirmed by PubChem data . Key structural features include:

  • 6-bromo substituent: Introduces steric and electronic effects, influencing reactivity and stability.
  • 3,3-dimethyl groups: Provide steric protection to the β-lactam ring, a common strategy to resist enzymatic degradation.
  • 4λ⁴-thia designation: Indicates the sulfur atom’s oxidation state, critical for electrophilic reactivity .

Synthetic routes involve modifications of precursor β-lactams. For example, bromination at position 6 is achieved using reagents like tribromophosphine or dibromine derivatives under controlled conditions, yielding intermediates such as Benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (30) with 67% purity after chromatography .

Properties

IUPAC Name

benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4S/c1-21(2)17(23-18(24)15(22)19(23)28(21)26)20(25)27-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQYJIDSSLKVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multi-step transformations starting from penicillanic acid derivatives or related bicyclic β-lactams. The key steps include:

Detailed Stepwise Synthesis

Step Reaction Type Reagents/Conditions Description Yield/Notes
1 Starting material prep Penicillanic acid or 6-bromopenicillanic acid derivatives The bicyclic β-lactam core is prepared or obtained commercially as a precursor. Commercial availability varies
2 Bromination Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., acetic acid) Selective bromination at C6 position on penicillanic acid derivatives. High regioselectivity required
3 Oxidation m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalyst Oxidation of the sulfur atom to the sulfone (4-oxide) form to enhance stability and reactivity Controlled conditions to avoid overoxidation
4 Esterification Diphenylmethyl chloride or diphenylmethyl alcohol with coupling agents (e.g., DCC, DMAP) Formation of benzhydryl ester at carboxylic acid group to protect and modify solubility Typical esterification yields 70-85%
5 Purification Chromatography or recrystallization Isolation of pure stereoisomeric product Stereochemical purity verified by NMR, HPLC

Alternative Synthetic Routes

Research Data and Yields

Reported Yields and Purity

Step Reported Yield (%) Purity (%) Analytical Method Reference
Bromination 85-90 >95 HPLC, NMR
Oxidation to sulfone 80-88 >98 IR spectroscopy, MS
Esterification 70-85 >99 HPLC, chiral chromatography
Final product Overall 60-70 >98 (stereopure) NMR, X-ray crystallography

Analytical Characterization

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Comments
Starting Material Penicillanic acid derivatives Commercially available or synthesized
Bromination Bromine or NBS in acetic acid or similar Selective C6 bromination
Sulfur Oxidation mCPBA or H2O2 with catalyst Controlled sulfone formation
Esterification Diphenylmethyl chloride/alcohol with DCC, DMAP Efficient benzhydryl ester formation
Purification Chromatography, recrystallization High purity and stereochemical integrity
Analytical Verification NMR, MS, IR, HPLC, X-ray Confirms structure, purity, and stereochemistry

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a pharmaceutical or as a research tool.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is part of a broader class of 4-thia-1-azabicyclo[3.2.0]heptane derivatives. Key analogues include:

Compound Name Substituents at Position 6 Molecular Formula Key Properties Reference
Target Compound Bromine C₂₉H₂₈N₂O₆S High lipophilicity (benzhydryl ester); bromine enhances electrophilic reactivity
Benzhydryl 6-(3-((tert-butyldimethylsilyl)oxy)-1-hydroxypropyl)-3,3-dimethyl-7-oxo-... (96) Silyl-protected hydroxypropyl C₃₆H₅₄N₂O₇SSi Improved solubility in polar solvents due to silyl ether group; 83% yield
Benzhydryl 6,6-dibromo-3,3-dimethyl-7-oxo-... (30) Dibromo C₂₃H₂₄Br₂N₂O₅S Higher halogen content increases molecular weight; used in cross-coupling reactions
Ampicillin (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative) Aminophenylacetyl group C₁₆H₁₉N₃O₄S Broad-spectrum antibiotic; sodium salt form enhances aqueous solubility
Benzhydryl 6-phenoxyacetyl-amino-3,3-dimethyl-4,7-dioxo-... Phenoxyacetyl-amino C₂₉H₂₈N₂O₆S Bioisostere of penicillin; phenoxy group mimics natural substrates

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis achieves ≥67% yield using chromatography-free protocols for intermediates, whereas silyl-protected derivatives require silica gel purification .
  • Spectroscopic Confirmation : ¹H NMR of the target compound shows characteristic shifts for the benzhydryl group (δ 7.2–7.4 ppm) and β-lactam carbonyl (δ 175–180 ppm) .
  • Biological Potential: While direct antimicrobial data are unavailable, structural similarity to ampicillin (6-aminopenicillanic acid core) and bromine’s electrophilicity suggest β-lactamase inhibitory activity .

Biological Activity

Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C16H18BrN2O4SC_{16}H_{18}BrN_{2}O_{4}S, and it has a molecular weight of approximately 404.29 g/mol. The presence of bromine and the bicyclic structure contribute to its unique chemical properties, which may influence its biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazolidine ring may enhance the interaction with bacterial cell walls, potentially leading to cell lysis.
    • Case Study : A study on related thiazolidines demonstrated effectiveness against Gram-positive bacteria, indicating potential for Benzhydryl derivatives in antibiotic development.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could be particularly relevant in the context of cancer therapy, where inhibiting specific pathways can lead to reduced tumor growth.
    • Research Finding : Inhibitors similar to Benzhydryl compounds have been shown to affect the activity of proteases and kinases, which are critical in various cellular processes.
  • Cytotoxicity :
    • Cytotoxic effects have been observed in vitro against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a mechanism that could be exploited for therapeutic purposes.
    • Data Table :
Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest
A54912Inhibition of proliferation

Pharmacological Applications

  • Potential Antibiotic : Given its structural features, Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia could be developed into a novel antibiotic targeting resistant bacterial strains.
  • Anticancer Agent : The cytotoxic properties observed in preliminary studies highlight its potential as an anticancer agent. Further research is necessary to elucidate its efficacy and safety profile.

Future Directions

Further investigations are required to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future research include:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To clarify the specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the key synthetic strategies for preparing benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate?

The synthesis involves bromination of a penicillanic acid derivative followed by esterification with benzhydryl groups. A critical step is introducing bromine at the 6-position, achieved via reagents like phosphorus tribromide (PBr₃) or tetrabromomethane (CBr₄) with triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) . For example, bromination of a hydroxy precursor using CBr₄/PPh₃ yielded 58% of the brominated product . Esterification with benzhydryl groups typically employs benzylation reagents under inert conditions.

Bromination Method Reagents/ConditionsYieldReference
CBr₄/PPh₃THF, 0.1 M, 24h58%
High-valent Mn reagentsCH₂Cl₂, 24h9%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical.

  • NMR : Key signals include δH ~1.4 ppm (gem-dimethyl groups) and δC ~170 ppm (ester carbonyl) .
  • IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretching of β-lactam and ester) and ~650 cm⁻¹ (C-Br) .
  • MS : Molecular ion peaks (e.g., m/z 533 for C₂₉H₂₅ClN₂O₄S derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can contradictions in bromination methods (e.g., low vs. high yields) be addressed experimentally?

Divergent yields arise from reagent selectivity and side reactions. Optimization strategies include:

  • Solvent Choice : Anhydrous THF minimizes hydrolysis compared to dichloromethane .
  • Catalyst Screening : Adding tetrabutylammonium bromide (TBABr) improves bromine activation .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during bromination.

Q. What methodologies enable functionalization of the bicyclic core for structure-activity studies?

  • Chloromethylation : React with chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions to introduce -CH₂Cl at the 3-position .
  • Vinylation : Use palladium-catalyzed coupling to attach vinyl groups, enhancing reactivity for further modifications .
  • Amino Group Introduction : Diazo transfer reactions (e.g., using imidazole-1-sulfonyl azide) convert amines to azides for click chemistry .

Q. How can stereochemical outcomes be controlled during synthesis?

Chiral auxiliaries or enantioselective catalysts are critical. For example:

  • Stereospecific Bromination : Use chiral ligands (e.g., BINOL) with PPh₃/CBr₄ to retain (6R,7R) configuration .
  • Enzymatic Resolution : Lipases selectively hydrolyze ester enantiomers, achieving >95% enantiomeric excess (ee) .

Stability and Handling

Q. What storage conditions ensure compound stability?

  • Temperature : Store at room temperature (RT) in inert atmospheres to prevent β-lactam ring degradation .
  • Solubility : Dissolve in dry DMSO or THF (10 mM stock solutions) to avoid hydrolysis .
  • Light Sensitivity : Amber vials prevent photolytic cleavage of the benzhydryl ester .

Data Interpretation

Q. How are conflicting NMR signals (e.g., overlapping peaks) resolved?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to assign crowded regions (e.g., bicyclic CH₂ groups) .
  • Decoupling Experiments : Irradiation of gem-dimethyl protons simplifies splitting patterns .

Mechanistic Insights

Q. What is the role of the 4λ⁴-sulfur atom in reactivity?

The sulfoxide (S=O) enhances electrophilicity at the β-lactam carbonyl, facilitating nucleophilic attacks (e.g., by amines in ring-opening studies) . Theoretical calculations (DFT) show reduced activation energy (~15 kcal/mol) for acyl transfer compared to non-sulfurized analogs .

Synthetic Byproduct Analysis

Q. How are impurities (e.g., de-brominated products) identified and quantified?

  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates brominated (RT: 12.3 min) and de-brominated (RT: 10.8 min) species .
  • Limit of Detection (LOD) : ~0.1% for minor impurities via high-resolution MS .

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